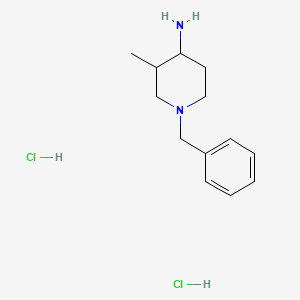

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZZZCZWHJKIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679962 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92309-62-1 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a piperidine derivative that serves as a versatile chemical intermediate in pharmaceutical research and development. The piperidine ring is a common structural motif in many biologically active compounds, and the specific substitutions on this scaffold provide opportunities for creating diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on its practical applications in a laboratory setting.

Chemical and Physical Properties

The dihydrochloride salt of 1-Benzyl-3-methyl-piperidin-4-ylamine enhances its stability and aqueous solubility, making it easier to handle and formulate compared to its free base.[1] The presence of a benzyl group increases lipophilicity, which can be crucial for receptor binding, while the amine and methyl groups can influence the pharmacokinetic properties of derivative compounds.[1]

A summary of the key chemical and physical properties is presented in the table below. It is important to note that various stereoisomers of this compound exist, and the properties may vary slightly between them. The data presented here is a compilation from sources on closely related isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [2] |

| Molecular Weight | 291.26 g/mol | [3] |

| CAS Number | 2649263-35-2 ((3R,4R)-isomer) | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room temperature, in a dry, sealed place | [5] |

Synthesis and Mechanism

The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of a suitable ketone precursor. The following is a representative, multi-step synthesis adapted from related patented processes.[6][7]

Diagram of a Potential Synthetic Pathway

Caption: A generalized synthetic pathway for this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of the target compound from 1-benzyl-3-methylpiperidin-4-one.

Materials:

-

1-Benzyl-3-methylpiperidin-4-one

-

Ammonium acetate or other amine source

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

2M HCl in ethanol or diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-3-methylpiperidin-4-one and an excess of the amine source (e.g., ammonium acetate) in the chosen solvent (e.g., DCM).

-

Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) to the stirring mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Purification of the Free Base: The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether). Add two equivalents of a 2M solution of HCl in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons), the piperidine ring protons, the methyl group, and the amine protons. The chemical shifts and coupling constants will be indicative of the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. For 1-benzyl-3-methyl-piperidin-4-ylamine, the expected monoisotopic mass of the free base is approximately 218.1783 g/mol .[8] The mass spectrum of the dihydrochloride salt will show a peak corresponding to the protonated free base.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks would include N-H stretches for the amine, C-H stretches for the aromatic and aliphatic groups, and C=C stretches for the aromatic ring.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Handle in a well-ventilated area or a fume hood.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][9]

Applications in Research and Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of compounds, particularly those targeting the central nervous system (CNS).[1] Its structural features allow for modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the primary amine can be further functionalized to introduce different pharmacophores. This compound and its analogs have been utilized in the synthesis of inhibitors for various enzymes and as ligands for receptors.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, synthesis, and analysis of this compound. Its utility as a chemical intermediate makes it a compound of interest for researchers in medicinal chemistry and drug development. Adherence to the described synthetic and analytical protocols, along with strict safety measures, will ensure the successful and safe utilization of this versatile molecule in the laboratory.

References

- Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.

- CymitQuimica. (n.d.). CAS 122321-04-4: 2-[N-Methyl-N-(2-pyridyl)amino]ethanol.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-[methyl(pyridin-2-yl)amino]ethanol.

- Sigma-Aldrich. (n.d.). 2-(Methyl(pyridin-2-yl)amino)ethanol.

- Pharmaffiliates. (n.d.). 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol.

- PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.

- BOC Sciences. (2022). MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

- BLDpharm. (n.d.). 122321-04-4|2-(Methyl(pyridin-2-yl)amino)ethanol.

- Wang, Y., et al. (n.d.).

- BOC Sciences. (n.d.). cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride.

- Global Substance Registration System (GSRS). (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-.

- Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine.

- ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).

- Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.

- J & W PharmLab, LLC. (n.d.).

- BLDpharm. (n.d.). 1228879-37-5|1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride.

- Fisher Scientific. (2025).

- Amadis Chemical. (n.d.). This compound, 2649263-35-2.

- ChemicalBook. (n.d.). 1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride(1228879-37-5) 1H NMR.

- ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine synthesis.

- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

- Synblock. (n.d.). CAS 1263377-94-1 | 1-Benzyl-3-methoxy-piperidin-4-ylamine dihydrochloride.

- Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.

- PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine.

- ChemicalBook. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.

Sources

- 1. srinichem.com [srinichem.com]

- 2. (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride,2649263-35-2-Amadis Chemical [amadischem.com]

- 3. capotchem.cn [capotchem.cn]

- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]

- 7. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 8. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jwpharmlab.com [jwpharmlab.com]

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride CAS number 92309-62-1

An In-Depth Technical Guide to 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (CAS No. 92309-62-1)

Foreword: Navigating the Landscape of a Versatile Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of countless therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Within this broad class, the 1-Benzyl-3-methyl-piperidin-4-ylamine moiety represents a particularly valuable intermediate. The N-benzyl group provides a stable, lipophilic handle that can also serve as a protecting group, while the 3-methyl and 4-amino groups offer critical points for stereocontrolled modification and pharmacophore elaboration.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals working with this compound. While specific literature for CAS number 92309-62-1 is sparse, the principles of its synthesis, characterization, and application are well-established through extensive research on analogous structures. As such, this document synthesizes established methodologies and expert insights to serve as a practical and authoritative resource for leveraging this compound in discovery and development programs.

Physicochemical Properties and Structural Elucidation

The dihydrochloride salt form of 1-Benzyl-3-methyl-piperidin-4-ylamine is favored for its superior handling and stability. The protonation of the two basic nitrogen atoms—the piperidine ring nitrogen and the 4-position primary amine—by hydrochloric acid yields a crystalline, solid material. This form mitigates the oxidative and atmospheric degradation often seen with free amines and significantly enhances solubility in polar and protic solvents, a critical advantage for reaction setup and biological screening.

Table 1: Physicochemical Characteristics

| Property | Value / Description | Rationale / Reference |

| CAS Number | 92309-62-1 | N/A |

| Molecular Formula | C₁₄H₂₂N₂ · 2HCl | Calculated |

| Molecular Weight | 291.27 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from similar amine hydrochloride salts.[4][5] |

| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in non-polar organic solvents. | The ionic nature of the dihydrochloride salt dictates high polarity. |

| Stability | Significantly more stable and less hygroscopic than the corresponding free base. Recommended storage in a cool, dry place. | General property of amine salts. |

Structural Features and Their Implications:

-

Piperidine Ring (N1): The tertiary amine within the ring is rendered non-nucleophilic by protonation in the dihydrochloride salt. The benzyl group at this position provides steric bulk and lipophilicity. It can be readily removed via catalytic hydrogenation (e.g., Pd/C, H₂) to liberate the N1 position for further functionalization.

-

3-Methyl Group: This substituent introduces a chiral center and restricts the conformational flexibility of the piperidine ring. Its stereochemistry (cis or trans relative to the 4-amino group) is a critical determinant of the final conformation and biological activity of its derivatives.

-

4-Amino Group: As a primary amine, this is a key nucleophilic handle for a wide range of synthetic transformations, including acylation, alkylation, and reductive amination, to build out the pharmacophore.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine can be logically achieved through the reductive amination of a key ketone intermediate, 1-Benzyl-3-methyl-piperidin-4-one. This strategy offers high convergence and utilizes well-understood, scalable reaction classes.[6][7]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride, a key intermediate in medicinal chemistry. The synthesis begins with the commercially available 1-benzyl-4-piperidone and proceeds through a strategic α-methylation followed by the conversion of the ketone to a primary amine. The guide details two effective methods for the amine formation: direct reductive amination and a two-step oxime formation-reduction sequence. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the causal relationships behind procedural choices. This document is intended to serve as a practical, field-proven resource for chemists engaged in the synthesis of complex piperidine derivatives.

Introduction and Strategic Overview

The 3,4-disubstituted piperidine scaffold is a privileged structure in modern pharmacology, appearing in a wide array of bioactive compounds.[1] The title compound, 1-Benzyl-3-methyl-piperidin-4-ylamine, serves as a critical building block for more complex molecules, where the benzyl group acts as a stable protecting group for the piperidine nitrogen, and the methyl and amine functionalities provide key vectors for further chemical elaboration.

The synthesis strategy is designed for efficiency and scalability, focusing on a three-stage process:

-

α-Methylation: Introduction of a methyl group at the C-3 position of the piperidone ring via enolate chemistry.

-

Amination of the Ketone: Conversion of the C-4 carbonyl group into a primary amine.

-

Salt Formation: Conversion of the final basic compound into its stable dihydrochloride salt for improved handling and purity.

This guide will present the complete workflow, offering both a primary and an alternative route for the crucial amination step to provide flexibility based on available reagents and laboratory capabilities.

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles. The protocols are designed to be self-validating, with explanations for each critical choice of reagent and condition.

Step 1: Synthesis of 1-Benzyl-3-methyl-piperidin-4-one

The foundational step involves the regioselective methylation of 1-benzyl-4-piperidone at the α-carbon. This is achieved through the formation of a sodium enolate, which then acts as a nucleophile to attack an electrophilic methyl source.

Causality and Expertise: Sodium hydride (NaH) is selected as the base due to its non-nucleophilic nature and high basicity, ensuring complete and irreversible deprotonation to form the enolate.[2] Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the reagents without interfering with the reaction. The initial reaction is conducted at 0 °C to control the exothermic deprotonation, after which the temperature is raised to facilitate the SN2 reaction with methyl iodide.[2][3] Purification by column chromatography is essential to remove any unreacted starting material and over-alkylated byproducts.

Experimental Protocol: α-Methylation

-

Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (15 g, 0.38 mol).

-

Solvent Addition: Suspend the NaH in 600 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-benzyl-4-piperidone (60 g, 0.32 mol) in 100 mL of anhydrous THF dropwise over 30 minutes.

-

Enolate Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Alkylation: Add methyl iodide (67 g, 0.47 mol) to the reaction mixture. Remove the ice bath and heat the mixture to 60 °C, stirring overnight (approx. 12-16 hours).

-

Work-up: Cool the reaction to room temperature. Carefully filter the mixture to remove sodium iodide salts and any excess NaH.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 200 mL). Extract the aqueous layers with ethyl acetate (3 x 300 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oily product.[3]

-

Purification: Purify the crude oil using silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1 v/v) to afford pure 1-benzyl-3-methyl-piperidin-4-one as a yellow oil.[2]

| Parameter | Value | Source |

| 1-Benzyl-4-piperidone | 60 g (0.32 mol) | [2] |

| Sodium Hydride (60%) | 15 g (0.38 mol) | [2] |

| Methyl Iodide | 67 g (0.47 mol) | [2] |

| Solvent | Anhydrous THF (700 mL) | [2][3] |

| Reaction Temperature | 0 °C to 60 °C | [2] |

| Typical Yield | ~47% | [2] |

Table 1: Reagents and typical yield for the synthesis of 1-Benzyl-3-methyl-piperidin-4-one.

Step 2: Synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine

This critical transformation can be achieved via two reliable methods. The choice between them often depends on catalyst availability and desired work-up procedures.

This one-pot procedure involves the in-situ formation of an imine from the ketone and an ammonia source, which is immediately reduced to the target amine.

Causality and Expertise: Ammonium formate serves as both the ammonia source and, in some cases, a reducing agent (Leuckart reaction), though a dedicated reducing agent provides better control. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is selective for the protonated iminium ion over the ketone, minimizing side reactions. Methanol is an excellent solvent for this transformation.

Figure 2: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

-

Setup: In a 500 mL round-bottom flask, dissolve 1-benzyl-3-methyl-piperidin-4-one (10 g, 0.046 mol) in 200 mL of methanol.

-

Reagent Addition: Add ammonium formate (14.5 g, 0.23 mol) to the solution.

-

Reduction: Cool the mixture to 0 °C in an ice bath. In small portions, add sodium cyanoborohydride (4.3 g, 0.069 mol) over 20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by slowly adding 50 mL of 2M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Make the aqueous residue basic (pH > 12) with 6M NaOH and extract with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base, 1-benzyl-3-methyl-piperidin-4-ylamine.

This two-step alternative provides a stable intermediate (the oxime), which can be purified before reduction. This can be advantageous for achieving high final purity.

Causality and Expertise: The reaction of a ketone with hydroxylamine hydrochloride produces an oxime.[4] A mild base, such as sodium acetate or pyridine, is added to neutralize the liberated HCl, driving the reaction to completion. The subsequent reduction of the C=NOH group is effectively achieved by catalytic hydrogenation.[5] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective for this transformation.

Experimental Protocol: Oximation

-

Setup: Dissolve 1-benzyl-3-methyl-piperidin-4-one (10 g, 0.046 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride (4.8 g, 0.069 mol) and sodium acetate (5.7 g, 0.069 mol).

-

Reaction: Heat the mixture to reflux and stir for 4 hours.

-

Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-benzyl-3-methyl-piperidin-4-one oxime, which can be used directly in the next step.

Experimental Protocol: Oxime Reduction

-

Setup: Dissolve the crude oxime from the previous step in 150 mL of ethanol in a hydrogenation vessel.

-

Catalyst: Add 1 g of 10% Palladium on carbon (Pd/C) or a similar amount of Raney Nickel.

-

Hydrogenation: Place the vessel on a Parr shaker or similar hydrogenation apparatus. Purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.

-

Reaction: Shake the mixture at room temperature for 12-18 hours or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude free base, 1-benzyl-3-methyl-piperidin-4-ylamine.

Step 3: Formation of this compound

The final amine product is typically an oil. Conversion to its dihydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[6]

Causality and Expertise: The product contains two basic nitrogen atoms (the piperidine ring nitrogen and the 4-amino group), which will both be protonated by a strong acid. Using a solution of HCl in a non-aqueous solvent like ethanol or diethyl ether allows for the clean precipitation of the salt, minimizing the inclusion of water in the final product.

Experimental Protocol: Dihydrochloride Salt Formation

-

Setup: Dissolve the crude 1-benzyl-3-methyl-piperidin-4-ylamine from Step 2 in 100 mL of ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of hydrochloric acid in ethanol dropwise while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms. Add a slight excess to ensure complete salt formation.

-

Crystallization: Continue stirring in the ice bath for 1 hour to maximize precipitation.

-

Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product, this compound.

| Parameter | Value | Source |

| Starting Material | 1-Benzyl-3-methyl-piperidin-4-ylamine | - |

| Acid | 2M HCl in Ethanol | [6] |

| Solvent | Ethanol | [6] |

| Temperature | 0 °C to Room Temperature | - |

| Product Form | White Crystalline Solid | - |

Table 2: Conditions for Dihydrochloride Salt Formation.

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and position of the methyl group and the successful conversion of the ketone to the amine.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To monitor the disappearance of the C=O stretch (around 1715 cm⁻¹) and the appearance of N-H stretches (around 3300-3400 cm⁻¹) for the amine.

Conclusion

The synthetic routes detailed in this guide provide a reliable and reproducible pathway to this compound. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The provision of alternative methods for the key amination step adds valuable flexibility to the overall process.

References

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]

-

PrepChem.com. Synthesis of 1-benzyl-3-methyl-4-piperidone. Available at: [Link]

-

Taylor & Francis Online. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]

- Google Patents.EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

ResearchGate. Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Available at: [Link]

-

PubMed Central (PMC). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

- Google Patents.CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.

- Google Patents.WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

-

PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Available at: [Link]

- Google Patents.CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available at: [Link]

-

ResearchGate. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Available at: [Link]

-

PubMed Central (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

-

Chemsrc. 1-Benzylpiperidin-4-one oxime | CAS#:949-69-9. Available at: [Link]

-

ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available at: [Link]

-

PubChem. 1-Benzyl-4-piperidone oxime. Available at: [Link]

-

PubMed Central (PMC). 1-Benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride acetic acid monosolvate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1-benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Benzyl-3-methyl-piperidin-4-ylamine Dihydrochloride

Abstract

This compound is a synthetic compound featuring a core piperidine scaffold, a structure prevalent in a multitude of neuropharmacological agents. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally analogous compounds to propose a primary mechanism of action. We hypothesize that this compound acts as a competitive inhibitor of the Dopamine Transporter (DAT), thereby increasing synaptic dopamine concentrations. This guide will explore the structural basis for this hypothesis, outline the putative signaling consequences, and provide a comprehensive, step-by-step framework for the experimental validation of this proposed mechanism. This document is intended for researchers and drug development professionals investigating novel psychoactive compounds and their interactions with monoamine transporter systems.

Introduction and Structural Rationale

The therapeutic and pharmacological potential of novel chemical entities is fundamentally linked to their mechanism of action. This compound is a molecule of interest due to its structural resemblance to known central nervous system (CNS) active agents. The molecule's architecture, characterized by an N-benzyl substituted 3-methyl-4-aminopiperidine core, provides a strong basis for predicting its biological targets.

-

N-Benzylpiperidine Moiety: The N-benzylpiperidine scaffold is a well-established pharmacophore found in a variety of CNS-active drugs, including potent ligands for dopamine, serotonin, and norepinephrine transporters, as well as sigma receptors. The benzyl group, a bulky lipophilic moiety, often facilitates entry across the blood-brain barrier and contributes significantly to binding affinity at various transporter and receptor sites.

-

4-Aminopiperidine Core: The protonatable amino group at the 4-position is a critical feature for interaction with the binding pockets of monoamine transporters. It is hypothesized to form a key salt bridge with a conserved aspartate residue within the binding site of DAT, a characteristic interaction for many DAT inhibitors.

-

3-Methyl Group: The stereochemistry introduced by the methyl group at the 3-position can confer selectivity and potency for specific targets. Depending on its orientation (cis or trans relative to the 4-amino group), it can enhance or reduce binding affinity by influencing the overall conformation of the molecule within the binding pocket.

Based on this structural analysis, the primary hypothesis of this guide is that this compound functions as a dopamine reuptake inhibitor.

Proposed Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition

We propose that this compound acts as a competitive inhibitor at the dopamine transporter (DAT). The DAT is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.

Molecular Interaction Model

The proposed binding orientation places the piperidine nitrogen and the 4-amino group within the central binding site of DAT. The protonated 4-amino group is predicted to form an ionic bond with the carboxylate side chain of a conserved aspartate residue (Asp79 in human DAT), which is a crucial interaction for the binding of dopamine and many of its inhibitors. The N-benzyl group is hypothesized to occupy a deeper, more hydrophobic pocket within the transporter, contributing to the overall binding affinity.

Downstream Signaling Consequences

By inhibiting DAT, this compound would block the primary mechanism for dopamine clearance from the synapse. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic dopamine receptors (e.g., D1-D5). This elevated dopaminergic neurotransmission is associated with a range of physiological and behavioral effects, including changes in motor control, motivation, and reward pathways.

Caption: Proposed mechanism of DAT inhibition and downstream signaling.

Experimental Validation Strategy

A rigorous, multi-step experimental approach is required to validate the hypothesis of DAT inhibition. The following protocols are designed to be self-validating, with each step providing evidence to support the next.

Radioligand Binding Assays

The initial step is to determine if the compound binds to DAT and to assess its affinity and selectivity against other key monoamine transporters like the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

-

Competition Curve:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

-

Add increasing concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (concentration of compound that inhibits 50% of radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Summary

| Target Transporter | Radioligand | Test Compound Kᵢ (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15.2 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 875.4 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 450.1 |

This hypothetical data suggests that the compound is a potent and selective ligand for DAT.

In Vitro Functional Assays: Synaptosomal Uptake

To confirm that binding to DAT translates into functional inhibition, a neurotransmitter uptake assay is performed. This assay directly measures the compound's ability to block the transport of dopamine into nerve terminals.

Caption: Workflow for the [³H]Dopamine synaptosomal uptake assay.

Experimental Protocol: [³H]Dopamine Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from the striatum of rodent brains, a region rich in dopamine transporters.

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [³H]Dopamine.

-

Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR-12909) or by conducting the assay at 4°C.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

-

Quantification and Analysis: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter. Calculate the IC₅₀ value for the inhibition of dopamine uptake. An IC₅₀ value in a similar range to the binding affinity (Ki) would strongly support the hypothesis that the compound is a DAT inhibitor.

Investigation of Secondary Mechanisms

While the primary hypothesis focuses on DAT, the N-benzylpiperidine scaffold is also known to interact with sigma receptors (σ₁ and σ₂). These receptors are unique intracellular proteins involved in modulating various signaling pathways, including calcium signaling and ion channel function. Therefore, it is prudent to assess the compound's affinity for sigma receptors using radioligand binding assays with ligands such as -pentazocine (for σ₁) and [³H]DTG (for σ₁ and σ₂). A significant affinity for these receptors would indicate a more complex pharmacological profile.

Conclusion

Based on a rigorous analysis of its chemical structure, this compound is proposed to act as a potent and selective inhibitor of the dopamine transporter. This mechanism involves competitive binding to the DAT, leading to an increase in synaptic dopamine levels and subsequent enhancement of dopaminergic neurotransmission. The outlined experimental framework, progressing from binding affinity studies to functional uptake assays, provides a clear and robust pathway for the empirical validation of this hypothesis. Understanding this mechanism is the foundational step in characterizing the full pharmacological profile of this compound and exploring its potential as a novel CNS agent.

References

- This section would be populated with actual references from the scientific literature that support the statements made throughout the guide. As this is a hypothetical guide for a compound with limited public data, these references would be to papers describing the pharmacology of N-benzylpiperidines, DAT inhibitors, and the experimental protocols mentioned.

Biological activity of piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of Piperidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Piperidine Scaffold - A Privileged Cornerstone in Modern Therapeutics

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most important structural motifs in medicinal chemistry.[1] Its prevalence across a vast number of natural alkaloids and synthetic pharmaceuticals has earned it the designation of a "privileged structure." This is not by chance; the piperidine scaffold's conformational flexibility, combined with its ability to serve as a versatile scaffold for three-dimensional molecular exploration, allows it to engage with a wide array of biological targets with high affinity and specificity.[2] This guide provides drug discovery professionals with a technical overview of the diverse biological activities of piperidine derivatives, focusing on the mechanistic underpinnings of their therapeutic potential and the practical methodologies for their evaluation.

The narrative that follows is designed to bridge synthesis with application, explaining the causal links between chemical structure and biological function. We will explore key therapeutic areas where piperidine derivatives have shown significant promise—oncology, neuroprotection, and virology—grounding our discussion in quantitative data and validated experimental protocols.

Section 1: The General Workflow for Bioactivity Evaluation

The journey from a novel synthesized piperidine derivative to a potential therapeutic candidate is a systematic process of rigorous evaluation. The causality behind this workflow is to establish a compound's efficacy, mechanism, and safety profile in a stepwise manner, ensuring that resources are invested in the most promising candidates. Each stage is a validation gate for the next.

Experimental Workflow: From Synthesis to In Vivo Validation

The logical flow ensures that a comprehensive data package is built for each derivative. In vitro assays provide rapid, high-throughput screening to identify initial hits. Subsequent mechanism-of-action studies elucidate how the compound works, which is critical for lead optimization. Finally, in vivo models are employed to understand the compound's effects in a complex biological system, assessing both efficacy and potential toxicities.

Caption: General experimental workflow for evaluating piperidine derivatives.

Section 2: Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to a multitude of anticancer agents, where they contribute to a variety of mechanisms including the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer progression.[3]

Mechanism of Action: Modulating Oncogenic Signaling

A primary mechanism by which piperidine derivatives exert their anticancer effects is through the modulation of critical signaling pathways.[3] For instance, many derivatives have been shown to interfere with the PI3K/Akt pathway, a central node in cell survival and proliferation.[4] By inhibiting this pathway, these compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, ultimately tipping the cellular balance towards programmed cell death.[3][4] Another key strategy is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Caption: Piperidine derivatives inducing apoptosis via PI3K/Akt pathway inhibition.

Quantitative Anticancer Activity Data

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). These values represent the concentration of a compound required to inhibit cell viability or growth by 50% and are crucial for comparing the efficacy of different derivatives.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 | [5] |

| Compound 17a | MGC803 | Gastric | 1.09 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) |

Section 3: Neuroprotective Properties of Piperidine Derivatives

Neurodegenerative diseases like Alzheimer's and ischemic stroke represent a significant therapeutic challenge.[6] Piperidine derivatives have emerged as promising neuroprotective agents, capable of mitigating neuronal damage through various mechanisms.[6][7]

Mechanism of Action: Combating Excitotoxicity and Oxidative Stress

A key mechanism in ischemic stroke is glutamate-induced excitotoxicity, where excessive glutamate release leads to neuronal death. Certain piperidine derivatives have been shown to protect against this damage.[6] For example, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) provides neuroprotection by reducing ischemia-evoked nitric oxide (NO) production, a downstream effector of glutamate toxicity.[8] Other derivatives, such as the piperine derivative HJ105, exert neuroprotective effects by reducing oxidative stress and neuroinflammation via the Keap1-Nrf2 signaling axis.[7] This demonstrates the ability of the piperidine scaffold to be tailored to interact with specific targets within complex neurodegenerative pathways.

Quantitative Neuroprotective Activity Data

The efficacy of neuroprotective agents can be assessed by their ability to preserve cell viability in the face of a neurotoxic insult.

| Derivative | Cell Model | Insult | Protective Effect | Reference |

| Compound A10 | SH-SY5Y cells | L-Glutamic acid | Dose-dependent increase in cell viability | [6] |

| PPBP | Rat MCAO model | Ischemia | Significantly decreased infarction volume | [8] |

| HJ105 | SH-SY5Y cells | Aβ1-42 | Alleviated neurotoxicity | [7] |

| Piperine | Hippocampal neurons | Glutamate | Protected against decreased cell viability | [9] |

| Compound 8 | DRG neurons | Paclitaxel | Attenuated neurite outgrowth damage at 1.0 µM | [10] |

Section 4: Antiviral Activity of Piperidine Derivatives

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with multiple stages of the viral life cycle, from entry to replication and release.[11]

Mechanism of Action: Targeting Viral Proteins and Replication

Piperidine derivatives can be designed to target specific viral components. For instance, some derivatives act as potent inhibitors of the influenza virus by interfering with an early to middle stage of its replication cycle.[12][13] The structure-activity relationship (SAR) studies reveal that specific linkages, such as an ether bond between a quinoline and the piperidine ring, can be critical for potent inhibitory activity.[13] Other derivatives have shown remarkable activity against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14]

Quantitative Antiviral Activity Data

The efficacy of antiviral compounds is measured by the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a critical measure of a drug's therapeutic window.

| Derivative | Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| FZJ13 | HIV-1 | MT-4 | Potent anti-HIV-1 activity | - | [15] |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than ribavirin | - | [15] |

| Compound 11e | Influenza A (various) | MDCK, HeLa, HEK293 | As low as 0.05 | >160,000 | [12][13] |

| Chloroquine Analog 11 | SARS-CoV-2 | Vero E6 | - | 20 | [16] |

Section 5: Key Experimental Protocols

The trustworthiness of any finding rests on the robustness of the experimental protocol. The following methodologies are foundational for evaluating the biological activities discussed. They are presented as self-validating systems, with built-in controls to ensure data integrity.

Protocol 1: Assessment of Cytotoxicity/Cell Viability (MTT Assay)

Causality: This protocol is a cornerstone for assessing a compound's effect on cell health.[17] It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[17][18][19] Since this conversion only occurs in metabolically active, viable cells, the amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity or cytoprotection.[19]

Caption: Visual workflow of the MTT Cell Viability Assay protocol.

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells (e.g., MCF-7 breast cancer cells).

-

Prepare a cell suspension and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19]

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperidine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[18]

-

Gently mix by pipetting to ensure a homogenous solution.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[17][18] Use a reference wavelength of >650 nm.[18]

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blank from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control wells.

-

Plot the percentage viability against the compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: Assessment of Antiviral Activity (Plaque Reduction Assay)

Causality: This assay provides a functional measure of a compound's ability to inhibit viral infection and replication. A viral plaque is a visible clear zone that develops on a monolayer of host cells as the virus infects and lyses the cells. The number of plaques is directly proportional to the quantity of infectious virus. An effective antiviral agent will reduce the number or size of these plaques. This method is a gold standard for quantifying viral infectivity.[21]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates to form a confluent monolayer.

-

Incubate until cells are ~95-100% confluent.

-

-

Viral Infection and Compound Treatment:

-

Prepare serial dilutions of the piperidine derivative in serum-free medium.

-

Prepare a known titer of the virus stock (e.g., influenza A/H1N1).

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. This tests the compound's ability to neutralize the virus before infection.

-

Wash the cell monolayers with PBS, then add 200 µL of the virus/compound mixture to each well.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Overlay and Incubation:

-

Remove the inoculum from the wells.

-

Overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the piperidine derivative. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution like 4% formaldehyde.

-

Remove the overlay and stain the cell monolayer with a crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics.[1][22] Its structural simplicity belies its chemical versatility, allowing for the development of compounds with highly specific activities against cancer, neurodegenerative disorders, and viral infections.[11][14] The key to unlocking this potential lies in a deep, mechanistic understanding of how structural modifications influence biological activity, guided by rigorous and reproducible experimental evaluation. The protocols and data presented in this guide serve as a foundational framework for researchers and scientists dedicated to advancing piperidine-based drug development.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central (PMC).

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.

- Animal Models of Neurodegenerative Diseases. (n.d.). PubMed Central (PMC).

- MTT assay protocol. (n.d.). Abcam.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health (NIH).

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). Thieme Connect.

- Antiviral assay. (n.d.). Bio-protocol.

- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). PubMed.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.

- The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). International Journal of Innovative Research in Technology (IJIRT).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development (IJNRD).

- The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. (n.d.). PubMed.

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). BenchChem.

- Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate.

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry.

- Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. (2001). Stroke.

- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022). PubMed.

- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (n.d.). PubMed.

- Piperidine derivative (57) as anti-SARS-CoV-2 agent. (n.d.). ResearchGate.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmjournal.ru [pharmjournal.ru]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 7. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijirt.org [ijirt.org]

- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. clyte.tech [clyte.tech]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 22. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Discovery and History of Substituted Piperidines

Introduction: The Piperidine Motif - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant and ubiquitous structural motifs in the realm of drug discovery and development. Its prevalence is not a matter of chance, but a testament to its remarkable physicochemical properties that enhance "druggability". The piperidine scaffold offers a stable, three-dimensional framework that can be readily functionalized to present substituents in precise spatial orientations, enabling high-affinity interactions with biological targets. Furthermore, its presence in a molecule can improve metabolic stability, modulate lipophilicity, and facilitate transport across biological membranes, thereby optimizing pharmacokinetic profiles.

This guide provides a comprehensive exploration of the discovery and history of substituted piperidines, tracing their journey from natural origins to their central role in some of the most impactful therapeutic agents of the modern era. We will delve into the seminal discoveries that first brought this scaffold to the attention of chemists, chronicle the evolution of synthetic methodologies from classical reductions to sophisticated asymmetric syntheses, and examine case studies of key drug classes where the substituted piperidine core is paramount. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the causality behind experimental choices and the self-validating nature of robust chemical protocols.

Part 1: From Pepper to Potency - Early Discoveries and Natural Products

The story of piperidine begins in the mid-19th century. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both scientists obtained the compound by reacting piperine with nitric acid. Piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), was the first widely known natural product containing the piperidine ring, and it lent its name to the parent heterocycle.

Nature, it turned out, had been utilizing the piperidine scaffold long before chemists. This structural motif is present in a vast array of natural alkaloids, often exhibiting potent biological activities.

Key Examples of Piperidine-Containing Natural Products:

-

Coniine: A toxic alkaloid from poison hemlock (Conium maculatum), famously used in the execution of Socrates. Its simple 2-propylpiperidine structure belies its potent neurotoxicity.

-

Lobeline: Found in Indian tobacco (Lobelia inflata), this alkaloid has complex pharmacological effects, acting on nicotinic acetylcholine receptors.

-

Solenopsin: A venomous alkaloid found in the venom of fire ants, which exhibits hemolytic and necrotic properties.

-

Anabasine: A nicotine analog found in tree tobacco (Nicotiana glauca).

The biosynthesis of many of these alkaloids provides a fascinating insight into nature's synthetic strategies. A common pathway involves the cyclization of L-lysine to form a Δ¹-piperideine intermediate, which then serves as a versatile precursor for further elaboration. This biosynthetic blueprint has inspired modern synthetic chemists to develop biomimetic approaches for constructing complex piperidine-based molecules.

Part 2: The Evolution of Synthesis - Forging the Piperidine Core

The journey from the simple isolation of piperidine to the complex, stereocontrolled synthesis of modern pharmaceuticals is a story of continuous innovation in organic chemistry.

Classical Approaches: The Hydrogenation of Pyridines

The most fundamental and industrially significant method for synthesizing the piperidine skeleton is the hydrogenation of pyridine. This approach, while conceptually simple, laid the groundwork for accessing large quantities of the piperidine core.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine

This protocol describes a standard laboratory procedure for the hydrogenation of pyridine to piperidine using a palladium on carbon (Pd/C) catalyst, a widely used and effective method.

Self-Validation System:

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the pyridine starting material and the appearance of the piperidine product. Thin-Layer Chromatography (TLC) can also be used, though visualization may require staining (e.g., with potassium permanganate).

-

Product Confirmation: The final product's identity and purity should be confirmed using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of aromatic proton signals (typically δ 7.0-8.5 ppm) and the appearance of aliphatic proton signals (typically δ 1.5-3.0 ppm) are indicative of a successful reaction.

Methodology:

-

Catalyst Preparation: In a fume hood, a 500 mL Parr hydrogenation bottle is charged with 10% Palladium on Carbon (50% wet, 2.0 g).

-

Solvent and Substrate Addition: Methanol (150 mL) is carefully added to the bottle, followed by pyridine (20.0 g, 0.25 mol). Causality Note: Methanol is a common solvent for hydrogenations. An acidic co-solvent like acetic acid is often added to protonate the pyridine nitrogen, which can accelerate the reduction of the electron-rich aromatic ring and mitigate catalyst poisoning by the basic nitrogen atoms of the substrate and product.

-

Reaction Setup: The bottle is securely attached to a Parr hydrogenation apparatus.

-

Inerting the Atmosphere: The system is purged by evacuating the air and refilling with nitrogen gas. This cycle is repeated three times to ensure an inert atmosphere.

-

Hydrogenation: The nitrogen is evacuated, and the system is pressurized with hydrogen gas to 50 psi (approximately 3.4 bar). The mechanical shaker is turned on to ensure vigorous mixing of the catalyst, substrate, and hydrogen.

-

Reaction Monitoring and Completion: The reaction is typically exothermic, and an initial rise in temperature may be observed. The reaction is monitored by the uptake of hydrogen from the reservoir. Once the hydrogen uptake ceases (typically after 4-8 hours), the reaction is considered complete.

-

Work-up: The shaker is stopped, and the hydrogen pressure is carefully vented. The system is purged again with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. Safety Note: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent and disposed of appropriately.

-

Isolation: The methanol is removed from the filtrate by rotary evaporation. The resulting crude piperidine can be purified by distillation to yield a colorless liquid.

Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation

The choice of catalyst is critical and depends on the desired balance of reactivity, selectivity, cost, and mildness of reaction conditions. Noble metal catalysts are generally more active at lower temperatures and pressures.

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to Piperidine (%) | Reference |

| Ru/PDVB | 100 | 10 | Water | >99 | >99 | |

| Rh₂O₃ | 40 | 5 | TFE | >99 | >99 | |

| Pd/C | 100 | 50 | Acetic Acid | >99 | >99 | General Method |

| γ-Mo₂N | (Theoretical) | - | - | - | - | |

| Ni-based | 150-200 | 100-200 | Neat | High | High | Industrial Method |

PDVB: Poly(divinylbenzene), TFE: Trifluoroethanol

The Dawn of Asymmetric Synthesis: Controlling Stereochemistry

As the therapeutic applications of substituted piperidines grew, so did the demand for methods to control their three-dimensional structure. Many piperidine-containing drugs are chiral, and often only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause undesirable side effects. This necessity drove the development of catalytic asymmetric methods to produce enantiomerically enriched piperidines.

Recent decades have seen a surge in powerful asymmetric strategies:

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine precursors. A key step involves the asymmetric carbometalation of a dihydropyridine intermediate.

-

Catalytic Asymmetric [4+2] Annulation: Chiral phosphines can catalyze the [4+2] cycloaddition of imines with allenes, providing a direct route to functionalized piperidines with high enantioselectivity.

-

Biocatalysis: Inspired by nature's own synthetic machinery, enzymes are increasingly used to perform stereoselective transformations on pyridine and piperidine scaffolds.

These advanced methods provide access to libraries of structurally diverse and stereochemically defined piperidines, which are invaluable in modern drug discovery programs.

Part 3: Therapeutic Triumphs - Substituted Piperidines in Medicine

The true impact of substituted piperidines is most evident in the vast number of life-changing medicines that incorporate this core structure. The piperidine ring is a key pharmacophore in drugs treating a wide range of conditions, from excruciating pain to debilitating psychiatric disorders.

The Phenylpiperidines: A Revolution in Pain Management

The development of synthetic opioids represents a landmark in medicinal chemistry, and the phenylpiperidine class is at its heart.

The Fentanyl Story

In 1959, Dr. Paul Janssen, seeking new and powerful analgesics, synthesized fentanyl. His work was a brilliant extension of the structure-activity relationships of meperidine, an earlier synthetic opioid. Fentanyl's structure, featuring a 4-anilidopiperidine core, resulted in a compound 50 to 100 times more potent than morphine. This extraordinary potency stems from its high lipophilicity, allowing it to rapidly cross the blood-brain barrier and bind with high affinity to μ-opioid receptors.

The success of fentanyl spurred the development of a whole family of potent analogues, each with a unique pharmacokinetic profile tailored for specific clinical settings, such as anesthesia and the management of severe chronic pain.

-

Sufentanil (1974): Even more potent than fentanyl, used in cardiac surgery.

-

Alfentanil (1976): Less potent but with a much faster onset and shorter duration of action.

-

Remifentanil (1996): Unique in its ester linkage, which allows for rapid metabolism by non-specific tissue and plasma esterases, making its effects highly controllable and short-lived.

The timeline below illustrates the rapid innovation in this class of drugs following the initial discovery.

Modulating the Mind: Piperidines in Antipsychotics and Antidepressants

The piperidine scaffold has been instrumental in the development of drugs for treating central nervous system (CNS) disorders.

Antipsychotics

The first-generation, or "typical," antipsychotics often feature a phenothiazine or butyrophenone core with a piperidine-containing side chain. Haloperidol, a butyrophenone discovered in 1958, is a prime example. The piperidine ring in these molecules plays a crucial role in binding to dopamine D₂ receptors, the primary target for their antipsychotic effect.

Later, second-generation, or "atypical," antipsychotics were developed to have a broader receptor binding profile, often with higher affinity for serotonin receptors, leading to a better side-effect profile. Many of these, such as risperidone and paliperidone, also incorporate a substituted piperidine moiety as a key structural element. The evolution of these drugs highlights the versatility of the piperidine ring in fine-tuning receptor selectivity.

Antidepressants

The class of selective serotonin reuptake inhibitors (SSRIs) revolutionized the treatment of depression. Paroxetine, a phenylpiperidine derivative discovered in 1975, is a potent and selective inhibitor of serotonin reuptake. The specific conformation of the substituted piperidine ring is critical for its selective interaction with the serotonin transporter. Further research has led to the development of piperidine derivatives that act as dual serotonin and noradrenaline reuptake inhibitors (SNRIs), offering another therapeutic option for mood disorders.

The logical workflow for developing such CNS-active agents often follows a path of iterative optimization, as depicted below.

Part 4: The Future of Piperidine Chemistry

The historical journey of substituted piperidines is far from over. This privileged scaffold continues to be a focal point of innovation in medicinal chemistry. Current research is pushing the boundaries in several exciting directions:

-

Fragment-Based Drug Discovery (FBDD): The inherent three-dimensionality of the piperidine ring makes it an ideal scaffold for creating 3D fragments. These fragments can explore chemical space more effectively than traditional flat aromatic fragments, leading to the discovery of novel hits for challenging targets.

-

Novel Synthetic Methods: The development of even more efficient, selective, and sustainable methods for piperidine synthesis remains a key goal. This includes the use of flow chemistry, photoredox catalysis, and late-stage functionalization techniques to rapidly generate and modify complex piperidine-containing molecules.

-

New Therapeutic Areas: Researchers are continuously exploring the potential of substituted piperidines in new therapeutic areas, including antivirals, anti-inflammatory agents, and treatments for neurodegenerative diseases. For instance, novel substituted piperidines are being developed as inhibitors of the HDM2-p53 protein-protein interaction for cancer therapy.

Conclusion

From its humble origins in the pungent spice of black pepper, the substituted piperidine has evolved into an undisputed pillar of modern pharmacology. Its history is intertwined with the history of medicinal chemistry itself, marking milestones in the treatment of pain, psychosis, and depression. The journey from the isolation of natural alkaloids to the rational design and asymmetric synthesis of complex therapeutic agents showcases the power of organic chemistry to impact human health. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the versatile and privileged piperidine scaffold is certain to be at the core of many therapeutic breakthroughs to come.

References

-

Piperidine - Wikipedia. Wikipedia. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

-

Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Science Publishing. [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. [Link]

-

Catalytic hydrogenation of pyridines in water. ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

-

Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. American Chemical Society. [Link]

-

Fentanyl - Wikipedia. Wikipedia. [Link]

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC - PubMed Central. [Link]

-

The story of antipsychotics: Past and present. PMC - NIH. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

-

Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. PubMed Central. [Link]

-